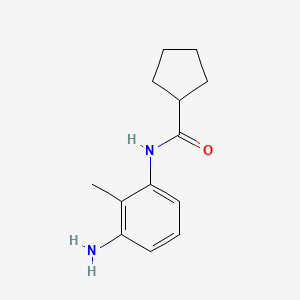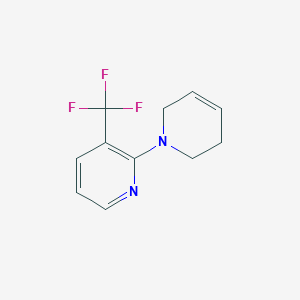
2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, commonly known as DHPG, is a pyridine derivative that has been extensively studied for its potential therapeutic applications in various diseases. DHPG is a potent agonist of metabotropic glutamate receptor 1 (mGluR1) and has been shown to modulate glutamatergic neurotransmission in the brain.
Mechanism of Action
DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, a G protein-coupled receptor that is involved in the regulation of glutamatergic neurotransmission. Activation of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine by DHPG leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C.
Biochemical and Physiological Effects:
DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. DHPG has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and has been extensively used in various in vitro and in vivo experiments to study the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in various physiological and pathological processes. However, DHPG has some limitations, including its low selectivity for 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and its potential off-target effects.
Future Directions
1. Development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists: The development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists will allow for more specific modulation of glutamatergic neurotransmission in the brain, which may have therapeutic applications in various neurological disorders.
2. Use of DHPG in combination with other drugs: The use of DHPG in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
3. Study of the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in neurological disorders: Further studies are needed to elucidate the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
4. Development of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine antagonists: The development of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine antagonists may have therapeutic applications in various neurological disorders, including schizophrenia and depression.
5. Study of the long-term effects of DHPG: Further studies are needed to determine the long-term effects of DHPG on neuronal development and synaptic plasticity.
Synthesis Methods
DHPG can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. The most commonly used method involves the reaction of 2-amino-3-picoline with trifluoroacetic anhydride to form 2-(trifluoroacetyl)pyridine. This intermediate is then reacted with sodium borohydride to reduce the trifluoroacetyl group to a trifluoromethyl group, resulting in the formation of DHPG.
Scientific Research Applications
DHPG has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various neurological disorders.
properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h1-2,4-6H,3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZMSCKUJGVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

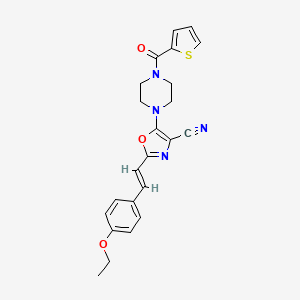

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)
![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)
![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)
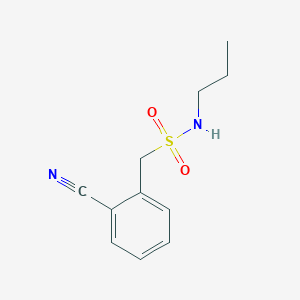
![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)
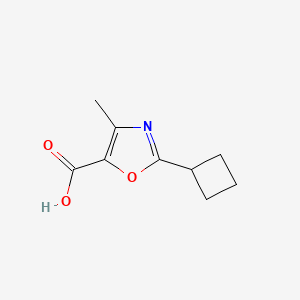
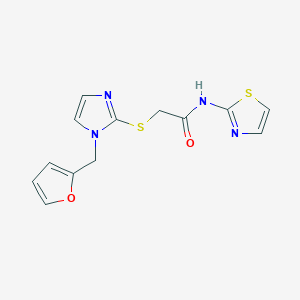
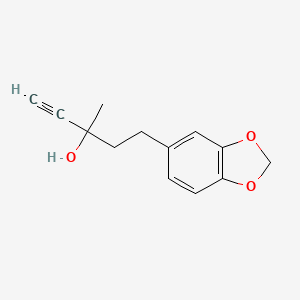

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)
